5-Fluoro-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline
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Overview
Description
5-Fluoro-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline is an organic compound that belongs to the class of fluorinated anilines. This compound is characterized by the presence of a fluorine atom, a trifluoromethyl group, and a pyrazole ring, making it a unique and versatile molecule in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline typically involves the reaction of 4-methyl-3-(trifluoromethyl)-1H-pyrazole with 5-fluoro-2-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by reduction of the nitro group to an amine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine or trifluoromethyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.
Scientific Research Applications
5-Fluoro-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The presence of fluorine and trifluoromethyl groups can enhance the compound’s stability and bioavailability, contributing to its overall efficacy .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)aniline
- 2-Methyl-3-(trifluoromethyl)aniline
- 4-Fluoro-2-(trifluoromethyl)aniline
Uniqueness
5-Fluoro-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline is unique due to the combination of its fluorine, trifluoromethyl, and pyrazole moieties. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications compared to its similar counterparts .
Properties
Molecular Formula |
C11H9F4N3 |
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Molecular Weight |
259.20 g/mol |
IUPAC Name |
5-fluoro-2-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]aniline |
InChI |
InChI=1S/C11H9F4N3/c1-6-5-18(17-10(6)11(13,14)15)9-3-2-7(12)4-8(9)16/h2-5H,16H2,1H3 |
InChI Key |
ZVOLZRWLZPMFMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1C(F)(F)F)C2=C(C=C(C=C2)F)N |
Origin of Product |
United States |
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